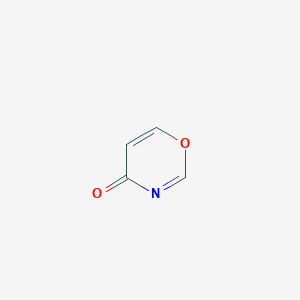

4H-1,3-Oxazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4H-1,3-Oxazin-4-one is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure. Its derivatives are pharmacologically significant due to their role as selective enzyme inhibitors, particularly in anticancer therapy . The core structure allows for extensive substitution, enabling fine-tuning of biological activity. For example, derivatives like LTURM34 and LTUR6 exhibit superior selectivity compared to 4H-pyran analogs (e.g., NU7441, LY294002), making them preferable for drug development . Synthetic routes often employ the hetero-Diels–Alder (HDA) reaction, which combines oxa-dienes and nitriles to assemble the 4H-1,3-oxazine core efficiently .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4H-1,3-Oxazin-4-one derivatives have demonstrated significant biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, a compound known as 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) was tested against various breast cancer cell lines such as MCF-7 and SKBR-3. The results indicated varying degrees of cytotoxicity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.2 |

| CAMA-1 | 12.5 |

| HCC1954 | 10.8 |

| SKBR-3 | 14.0 |

These findings suggest that structural modifications can enhance the compound's potency against different cancer types .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. The minimum inhibitory concentrations (MIC) against various microbial strains were determined as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 6.25 µg/mL |

| Pseudomonas aeruginosa | 6.25 µg/mL |

| Escherichia coli | 6.25 µg/mL |

| Fusarium oxysporum | 6.25 µg/mL |

| Aspergillus sclerotiorum | 6.25 µg/mL |

These results indicate that these compounds may serve as promising leads for developing new antimicrobial agents.

Synthetic Applications

The synthesis of this compound derivatives has been explored extensively, leading to innovative methodologies that enhance their accessibility for research and application.

Synthesis Techniques

A notable method involves a palladium-catalyzed carbonylative coupling process using ortho-iodophenols and cyanamide to produce 4H-1,3-benzoxazin-4-ones in moderate to excellent yields . This approach highlights the versatility of the compound in synthetic chemistry.

Table: Summary of Synthesis Methods

| Methodology | Key Features |

|---|---|

| Palladium-Catalyzed Coupling | Utilizes readily available reagents; high yields |

| Microwave-Assisted Synthesis | Reduces reaction time significantly |

| Acid-Promoted Thermal Reaction | Traditional method with established protocols |

Case Studies and Research Findings

Several research articles document the synthesis and biological evaluation of this compound derivatives:

Case Study: Anticancer Evaluation

In a study assessing the anticancer potential of various derivatives, researchers synthesized multiple compounds and evaluated their effects on different cancer cell lines. The findings suggested that specific substitutions on the oxazine ring could enhance anticancer activity significantly .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of these compounds against clinically relevant pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use in developing new antibiotics .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Carbonylation–Cyclization

This method utilizes ortho-halophenols (iodo- or bromophenols) and cyanamide under palladium catalysis. The reaction involves:

-

Carbonylative coupling facilitated by Mo(CO)₆ or other CO-releasing reagents (e.g., oxalyl chloride, formic acid) .

-

Intramolecular cyclization to form 4H-benzo[e] oxazin-4-ones .

Key Features :

-

Substrates : Electron-deficient ortho-iodophenols (e.g., 6-acetyl, 6-chloro, 6-bromo) react efficiently, yielding products in 76–96% .

-

Conditions : Pd(PPh₃)₄ catalyst, Et₃N, 1,4-dioxane, 65°C for 20 h .

-

Scalability : Extended to ortho-bromophenols, though side products (e.g., guanidine derivatives) may form with excess cyanamide .

Data Table : Reaction optimization for ortho-bromophenols :

| Entry | Ligand | Additive | Temp (°C) | Yield (2d) |

|---|---|---|---|---|

| 5 | DPEphos | – | 65 | 68% |

| 10 | DPEphos | DMAP | 65 | 58% |

Reaction with Anthranilic Acid and Orthoesters

This approach generates 2-alkyl/-aryl-4H-benzo[d] oxazin-4-ones via heterocyclization. Key steps include:

-

Reaction of anthranilic acid with orthoesters (e.g., triethyl orthoacetate) under acid or microwave conditions .

-

Product Selectivity : Electron-donating substituents (e.g., –OCH₃, –CH₃) favor the oxidized 4H-form, while electron-withdrawing groups (e.g., –NO₂, –Cl) yield dihydro derivatives .

Critical Observations :

-

Thermal vs. Microwave Conditions : Extended reaction times (48 h) under thermal conditions promote elimination to form the 4H-oxazinone, whereas dihydro products dominate with shorter durations .

-

Substrate Limitations : Pyridine-based substrates (e.g., 2-aminonicotinic acid) show poor reactivity .

Ir-Catalyzed Formal Condensation

A one-pot method using secondary amides and acyl chlorides (e.g., adipoyl chloride):

-

Mechanism : Involves Ir-mediated coupling and cyclization to form bicyclic or monocyclic oxazinones .

-

Advantages : Mild conditions (r.t. to 50°C), broad substrate tolerance, and scalability .

Cyclocarbonylation of o-Iodoanilines

This palladium-catalyzed route synthesizes 2-substituted-4H-3,1-benzoxazin-4-ones by reacting o-iodoanilines with acid chlorides and CO .

-

Key Steps :

Yield Range : 60–90% for substituted derivatives, demonstrating regioselectivity .

Structural and Reactivity Insights

-

Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance reactivity in carbonylation reactions .

-

Side Products : Guanidine derivatives may form with excess cyanamide, particularly with electron-rich substrates .

This synthesis framework highlights the versatility of 4H-1,3-oxazin-4-ones in diverse catalytic and stoichiometric conditions, enabling tailored heterocycle formation for applications ranging from medicinal chemistry to materials science.

Q & A

Basic Research Questions

Q. How can 4H-1,3-oxazin-4-one derivatives be synthesized, and what are the key characterization techniques?

Methodological Answer: this compound derivatives are synthesized via cycloaddition reactions. For example, [4f] (6-(4-methoxyphenyl)-2-morpholino-4H-1,3-oxazin-4-one) is obtained through the cycloaddition of 4-acyl-pyrrole-2,3-diones with cyanamides, achieving yields up to 91% . Key characterization techniques include:

- 1H/13C NMR : To confirm substituent integration and structural motifs (e.g., morpholino groups at δ 3.6–3.8 ppm) .

- X-ray crystallography : To resolve spatial arrangements (e.g., crystal data for [4f]: space group P21/c) .

- Melting point analysis : To verify purity (e.g., 293–295°C for [4f]) .

Reference :

Q. What spectroscopic methods are critical for confirming the structure of novel this compound compounds?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and electronic environments. For instance, quinoxaline protons in [4f] appear at δ 7.2–8.3 ppm, while oxazinone carbonyls resonate at ~170 ppm in 13C spectra .

- Mass Spectrometry (ESI-MS) : Confirms molecular ions and fragmentation pathways (e.g., retro-Diels-Alder fragmentation in 4H-1,3-oxazin-4-ones) .

- IR Spectroscopy : Detects functional groups like C=O stretches (~1750 cm⁻¹) .

Reference :

Q. What are the recommended protocols for ensuring reproducibility in the synthesis of this compound derivatives?

Methodological Answer:

- Detailed Experimental Procedures : Specify reaction conditions (e.g., solvent, temperature, catalyst). Example: Morpholine as a catalyst in cycloaddition reactions .

- Supplementary Data : Include raw spectral data and crystallographic files (e.g., CCDC deposition numbers) .

- Purity Validation : Report melting points and chromatographic data (e.g., HPLC purity >95%) .

Reference :

Advanced Research Questions

Q. What are the dominant fragmentation pathways of 4H-1,3-oxazin-4-ones under electrospray ionization mass spectrometry (ESI-MS) conditions?

Methodological Answer:

- Retro-Diels-Alder (RDA) Fragmentation : Predominant pathway observed in ESI-MSⁿ, cleaving the oxazinone ring .

- Ring Contraction via Isocyanate Loss : A novel pathway identified in 2,3-dihydro-4H-1,3-oxazin-4-ones, validated by MS/MS/MS spectra .

- Mechanistic Validation : Use isotopic labeling (e.g., 15N) to trace fragmentation routes.

Reference :

Q. How can researchers resolve contradictions in reaction yields when synthesizing substituted 4H-1,3-oxazin-4-ones?

Methodological Answer:

- Variable Screening : Test catalysts (e.g., morpholine vs. dimethylamine), solvents (polar vs. nonpolar), and temperatures .

- Impurity Analysis : Use HPLC or GC-MS to identify side products (e.g., unreacted cyanamides) .

- Statistical Design of Experiments (DoE) : Optimize parameters via factorial design to isolate yield-limiting factors .

Reference :

Q. What computational methods support the mechanistic understanding of ring-opening reactions in 4H-1,3-oxazin-4-ones?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for ring-opening metathesis (e.g., acid-catalyzed hydrolysis of 3-alkoxy-1,3-oxazin-4-ones) .

- Kinetic Isotope Effects (KIE) : Compare experimental and simulated KIEs to validate mechanisms .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .

Reference :

Q. What strategies optimize the regioselectivity in cycloaddition reactions forming 4H-1,3-oxazin-4-ones?

Methodological Answer:

- Electronic Tuning : Electron-withdrawing groups on reactants enhance regioselectivity (e.g., nitro groups in [4g] improve yield to 79%) .

- Catalyst Design : Use Lewis acids (e.g., ZnCl₂) to direct cycloaddition stereochemistry .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific regioisomers .

Reference :

Q. How should researchers handle and store this compound derivatives to maintain stability?

Methodological Answer:

- Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .

- Handling Protocols : Use anhydrous solvents and gloveboxes for moisture-sensitive derivatives (e.g., tert-butyl-substituted compounds) .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products .

Reference :

Q. Notes

Comparaison Avec Des Composés Similaires

Structural Analogues

4H-3,1-Benzoxazin-4-ones

- Structure: Fused benzoxazinone systems (e.g., 4H-3,1-benzoxazin-4-one) incorporate a benzene ring fused to the oxazinone moiety.

- Applications : Used as elastase inhibitors (e.g., EP Patent 0,466,944) and in enzyme inhibition studies .

4H-Pyran Derivatives

- Examples : NU7441 (DNA-PK inhibitor) and LY294002 (PI3K inhibitor).

- Comparison : 4H-1,3-Oxazin-4-one derivatives demonstrate higher selectivity in kinase inhibition due to reduced off-target interactions .

Thiazoles

- Synthetic Relationship: 4H-1,3-Oxazin-4-ones and thiazoles can form concurrently under thermolysis or photolysis of 2-diazo-1,3-diketones with thioamides. Reaction conditions dictate product predominance (thermolysis favors oxazinones; irradiation favors thiazoles) .

Pharmacological Activity

- Key Insight: Substituents on the this compound core (e.g., morpholino, chlorophenyl) modulate selectivity. For instance, 4e (6-(4-chlorophenyl)-substituted) shows distinct NMR shifts (δ = 7.81 ppm for aromatic protons) correlating with enhanced stability .

Physicochemical Properties

- Trends : Bulky substituents (e.g., tert-butyl in 4i ) lower melting points, suggesting reduced crystallinity. Chlorophenyl groups enhance thermal stability (4e vs. 4i ).

Méthodes De Préparation

Palladium-Catalyzed Carbonylation-Cyclization Methods

Domino Carbonylation-Cyclization of Ortho-Halophenols

A landmark method involves palladium-catalyzed carbonylative coupling of ortho-iodophenols with cyanamide, followed by intramolecular cyclization. Using Mo(CO)₆ as a solid CO source, this gas-free protocol achieves yields of 76–92% under mild conditions (65°C, 20 h) . The reaction proceeds via a two-chamber system, where CO generated ex situ from Mo(CO)₆ facilitates sequential carbonylation and cyclization (Scheme 1). Substrate scope includes electron-rich and electron-deficient phenols, though steric hindrance at the ortho position reduces efficiency .

Key Advancements :

-

CO Surrogate Versatility : Mo(CO)₆ can be replaced with oxalyl chloride, phenyl formate, or formic acid, enabling isotopic labeling (e.g., ¹³C incorporation) .

-

Bromophenol Compatibility : By optimizing ligands (e.g., Xantphos) and bases (Et₃N), the method extends to ortho-bromophenols, albeit with longer reaction times (48 h) and moderate yields (45–68%) .

Carbonylation of N-(Ortho-Bromoaryl)amides Using TFBen

Benzene-1,3,5-triyl triformate (TFBen) serves as a stable CO surrogate in Pd-catalyzed reactions with N-(ortho-bromoaryl)amides. This method avoids hydrodehalogenation side reactions and achieves 70–85% yields across diverse substrates, including drug derivatives (e.g., flufenamic acid analogs) . TFBen’s solid-state stability and low cost make it preferable for large-scale synthesis.

Microwave-Assisted Synthesis from Isatoic Anhydride

A rapid one-pot protocol converts isatoic anhydrides to 4H-1,3-oxazin-4-ones under microwave irradiation (150–200 W, 5–10 min). For example, 7-chloro-2-methyl-4H-benzo oxazin-4-one forms in 76% yield via decarboxylative cyclization (Scheme 2) . This dry-media approach eliminates solvents, reducing waste and reaction times compared to conventional heating (2–3 h).

Substrate Scope :

-

Electron-withdrawing groups (e.g., Cl, NO₂) enhance reaction rates.

-

Anthranilic acid derivatives with alkyl/aryl substituents at C-2 are compatible .

Traditional Condensation Approaches

Acid-Catalyzed Cyclization of Anthranilic Acid Derivatives

Condensation of anthranilic acid with acyl chlorides in refluxing toluene produces 2-aryl-4H-benzo oxazin-4-ones. For instance, 2-(3,4-dichlorophenyl)-4H-benzo[d] oxazin-4-one is synthesized in 88% yield using 3,4-dichlorobenzoyl chloride (Scheme 3) . This method is scalable but limited to activated acyl chlorides.

Mechanistic Pathway :

-

Nucleophilic attack of anthranilic acid’s amine on the acyl chloride.

Iridium-Catalyzed One-Pot Reactions

Secondary amides react with adipoyl or pimeloyl chloride under Ir catalysis (2 mol% [Ir(cod)Cl]₂) to form bicyclic 1,3-oxazin-4-ones (60–82% yields). The reaction proceeds at room temperature in 2–4 h, tolerating esters, ethers, and halides . Monocyclic variants are accessible using acetyl chloride, though yields drop to 50–65% .

Comparative Analysis of Synthetic Methods

| Method | Catalyst | CO Source | Yield Range | Reaction Time | Key Advantages |

|---|---|---|---|---|---|

| Pd/ ortho-Halophenols | Pd(PPh₃)₄ | Mo(CO)₆, TFBen | 45–92% | 20–48 h | Broad substrate scope, CO surrogate flexibility |

| Microwave (Isatoic Anhydride) | None | N/A | 70–88% | 5–10 min | Solvent-free, rapid, high yields |

| Ir-Catalyzed Cyclization | [Ir(cod)Cl]₂ | N/A | 50–82% | 2–4 h | Mild conditions, bicyclic product access |

| Acid-Catalyzed Condensation | H₂SO₄ | N/A | 75–88% | 4–6 h | Simple setup, scalability |

Propriétés

Numéro CAS |

91679-50-4 |

|---|---|

Formule moléculaire |

C4H3NO2 |

Poids moléculaire |

97.07 g/mol |

Nom IUPAC |

1,3-oxazin-4-one |

InChI |

InChI=1S/C4H3NO2/c6-4-1-2-7-3-5-4/h1-3H |

Clé InChI |

TZBHPYXJOJGKDT-UHFFFAOYSA-N |

SMILES canonique |

C1=COC=NC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.